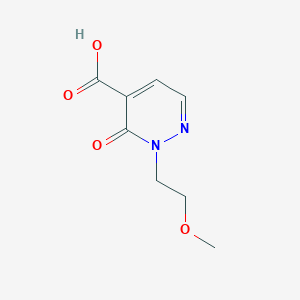![molecular formula C6H7NO B11788386 5,6-Dihydro-4H-furo[2,3-c]pyrrole](/img/structure/B11788386.png)
5,6-Dihydro-4H-furo[2,3-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-furo[2,3-c]pyrrole: is a heterocyclic compound with the molecular formula C6H7NO . It is a fused bicyclic structure containing both furan and pyrrole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-furo[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a furan derivative with an amine, followed by cyclization to form the fused ring structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydro-4H-furo[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5,6-Dihydro-4H-furo[2,3-c]pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has shown potential in biological and medicinal research. It is being investigated for its antimicrobial, antifungal, antiviral, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of pharmaceuticals, agrochemicals, and other high-value products .
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-furo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
- 5,6-Dihydro-4H-thieno[2,3-c]pyrrole
- 5,6-Dihydro-4H-pyrrolo[2,3-c]pyridine
- 5,6-Dihydro-4H-pyrrolo[2,3-c]pyrimidine
Comparison: Compared to these similar compounds, 5,6-Dihydro-4H-furo[2,3-c]pyrrole is unique due to its furan ring, which imparts distinct chemical and biological properties. The presence of the oxygen atom in the furan ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
5,6-dihydro-4H-furo[2,3-c]pyrrole |
InChI |
InChI=1S/C6H7NO/c1-2-8-6-4-7-3-5(1)6/h1-2,7H,3-4H2 |
InChI Key |
MIBXBSBCXVVHSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)
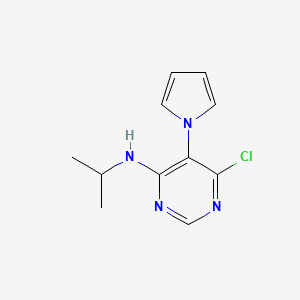
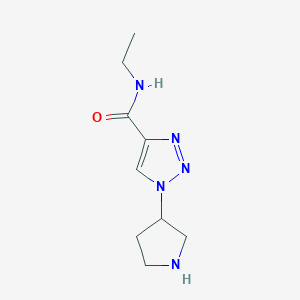
![3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11788316.png)

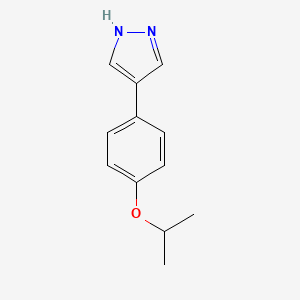
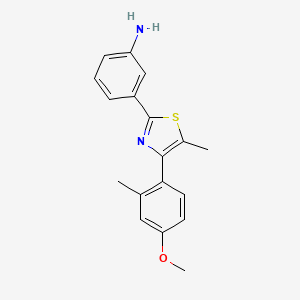



![7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11788363.png)

![5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole](/img/structure/B11788373.png)
